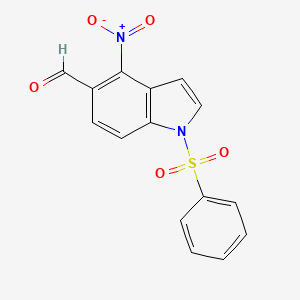

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde

Description

Properties

CAS No. |

827607-94-3 |

|---|---|

Molecular Formula |

C15H10N2O5S |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde |

InChI |

InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H |

InChI Key |

YIAOBVBZZZBTSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from substituted indole derivatives, such as 4-nitro-1H-indole-5-carbaldehyde or related indole-5-carbaldehyde compounds bearing a nitro group at the 4-position. The key transformations involve:

- N1-benzenesulfonylation of the indole nitrogen.

- Introduction or retention of the aldehyde group at the 5-position.

- Preservation or introduction of the nitro group at the 4-position.

The synthetic route involves careful control of reaction conditions to achieve selective sulfonylation without affecting sensitive groups like the aldehyde or nitro substituents.

N1-Benzenesulfonylation of Indole Derivatives

The N1-benzenesulfonylation is commonly achieved by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base and a phase-transfer catalyst or under basic conditions.

- Base: Potassium hydroxide (KOH) or potassium tert-butoxide (KO-t-Bu).

- Phase-transfer catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS).

- Solvent: Dichloromethane (CH2Cl2), dimethylformamide (DMF), or tetrahydrofuran (THF).

- Temperature: Room temperature or slightly elevated.

- A suspension of the indole-5-carbaldehyde derivative (bearing the nitro group at the 4-position), KOH, and TBAHS in CH2Cl2 is stirred at room temperature.

- Benzenesulfonyl chloride is added slowly to the mixture.

- The reaction proceeds with N1-sulfonylation to afford the 1-(benzenesulfonyl)indole derivative.

This method yields the sulfonylated product in moderate to good yields (typically 40–61%) depending on substrate and conditions.

Protection and Deprotection Strategies

In some synthetic routes, protecting groups are used to mask sensitive functionalities during multi-step syntheses. For example, the aldehyde group can be protected as an acetal or other derivatives to prevent side reactions during sulfonylation or other transformations.

After sulfonylation and other modifications, deprotection is achieved typically by treatment with trifluoroacetic acid (TFA) to regenerate the free aldehyde.

Alternative Synthetic Routes

Metal hydride-mediated sulfonylation: According to patent literature, the sulfonylation can be performed in anhydrous solvents such as DMF or THF using metal hydrides like sodium hydride or potassium tert-butoxide as bases. This method allows the generation of the sulfonylated indole from 1,3-dihydro-indol-2-one precursors via cyclization and subsequent sulfonylation steps.

Wittig reaction and subsequent transformations: In some synthetic sequences, the aldehyde functionality is introduced or modified via Wittig reactions on sulfonylated indole intermediates, followed by hydrolysis and amide formation steps.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| N1-Benzenesulfonylation | Benzenesulfonyl chloride, KOH, TBAHS | CH2Cl2, DMF, THF | Room temperature | 40–61 | Phase-transfer catalyst enhances reaction |

| Protection of aldehyde group | O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, PYBOP, Et3N | Various | Room temperature | - | Protects aldehyde during sulfonylation |

| Deprotection | Trifluoroacetic acid (TFA) | - | Room temperature | - | Removes protecting group |

| Alternative sulfonylation | Sodium hydride or KO-t-Bu | DMF or THF | Room temperature | - | From 1,3-dihydro-indol-2-one derivatives |

| Wittig reaction (for aldehyde) | Methyl (triphenylphosphorylidene)acetate | - | - | - | Used in advanced synthetic sequences |

Analytical and Characterization Data

While the query focuses on preparation methods, typical characterization of the compound includes:

- Nuclear Magnetic Resonance (NMR): 1H-NMR signals confirming the aromatic protons, aldehyde proton (~9–10 ppm), and sulfonyl group environment.

- Infrared Spectroscopy (IR): Characteristic sulfonyl (S=O) stretches around 1150–1350 cm⁻¹, aldehyde C=O stretch near 1700 cm⁻¹, and nitro group bands at 1500–1600 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of this compound.

- Elemental Analysis: To confirm purity and composition.

These analyses confirm successful sulfonylation and retention of aldehyde and nitro substituents.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Aminophenylsulfonyl indole derivatives: Formed by the reduction of the nitro group.

Alcohol derivatives: Formed by the reduction of the aldehyde group.

Substituted indole derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfonyl group may enhance the compound’s stability and facilitate its binding to specific enzymes or receptors .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde and its analogs:

Reactivity Differences :

- The nitro group at position 4 in the target compound directs further electrophilic substitution to positions 6 or 7, unlike analogs lacking nitro groups.

- The carbaldehyde at position 5 is sterically accessible, favoring nucleophilic additions (e.g., hydrazine to form hydrazones) compared to position 3 aldehydes, which may face steric hindrance .

Physicochemical Properties

- Melting Points : Sulfonylated indoles (e.g., the target compound) typically exhibit higher melting points (>200°C) due to increased polarity and intermolecular interactions, as seen in analogs from (m.p. 249–250°C) .

- Solubility: The nitro and sulfonyl groups reduce solubility in non-polar solvents compared to benzyl-substituted analogs .

Biological Activity

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed examination of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C15H12N2O4S

- Molecular Weight : 320.33 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.

HDAC Inhibition

Research indicates that compounds with similar structures exhibit potent HDAC inhibitory activity. For instance, a related compound, 1-benzenesulfonyl-5-(N-hydroxyacrylamide)indole, demonstrated IC50 values against HDAC enzymes of 29.5 nM, showcasing the potential for structural modifications to enhance activity .

Antiproliferative Activity

Table 1 summarizes the antiproliferative activity of this compound against various cancer cell lines.

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.36 | HDAC inhibition |

| MDA-MB-231 | 0.37 | Apoptosis induction |

| A549 (Lung Cancer) | 0.93 | Cell cycle arrest |

| PC3 (Prostate Cancer) | 0.56 | Inhibition of proliferation |

The results indicate that the compound exhibits strong antiproliferative effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

In addition to HDAC inhibition, studies have shown that the compound also affects other enzymatic pathways:

- Thymidylate Synthase Inhibition : Similar compounds have been noted for their ability to inhibit thymidylate synthase, which is crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cells .

Case Studies

Several studies have evaluated the biological activity of related compounds in clinical settings:

- Case Study: HDAC Inhibitors in Cancer Therapy

- Case Study: Antitumor Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde, and how can purity be optimized?

- Methodology :

- Synthesis : Start with a nitro-substituted indole core (e.g., 5-nitroindole derivatives). Introduce the benzenesulfonyl group via sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine or NaOH . The aldehyde group can be introduced via Vilsmeier-Haack formylation (using POCl₃ and DMF) at the 5-position of the indole ring .

- Purification : Use column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 80:20 to 85:15) to isolate the product. Confirm purity via HPLC or TLC (Rf values ~0.67–0.77 in CHCl₃/MeOH systems) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and aldehyde protons (δ ~9.25 ppm). Benzenesulfonyl groups show distinct deshielding effects on adjacent protons .

- IR Spectroscopy : Confirm the aldehyde (C=O stretch ~1666–1670 cm⁻¹) and sulfonyl (S=O stretch ~1260–1265 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ peaks) and isotopic patterns .

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

- Methodology :

- Solubility Testing : Dissolve in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and sulfonyl groups. Limited solubility in water (~8–10 mg/mL at 25°C) necessitates organic solvents for reactions .

- Solvent Optimization : Test solubility in ethanol, THF, or dichloromethane for reaction setups. Use UV-Vis spectroscopy to monitor dissolution efficiency .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic substitution reactions involving this compound’s nitro and aldehyde groups?

- Methodology :

- Kinetic Studies : Perform time-resolved NMR to track nitro group reduction or aldehyde oxidation. Compare reactivity with analogues lacking the benzenesulfonyl group .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze electron density maps and predict sites for electrophilic attack (e.g., C-3 or C-6 positions of indole) .

Q. How can this compound serve as a precursor for bioactive molecules, and what modifications enhance its biological activity?

- Methodology :

- Derivatization : Couple the aldehyde group with hydrazides or amines to form hydrazones or Schiff bases. Test derivatives as enzyme inhibitors (e.g., carbonic anhydrase II) via in vitro assays .

- Structure-Activity Relationship (SAR) : Modify the nitro group to amino via catalytic hydrogenation (Pd/C, H₂) and compare inhibitory potency. Use X-ray crystallography to resolve binding modes .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., carbonic anhydrase II). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., sulfonamide as H-bond acceptor) using Schrödinger Suite .

Data Contradictions and Resolution

- Melting Point Variability : Some indole derivatives show mp >300°C (), while others melt at 233–250°C (). Resolve by verifying purity via DSC and comparing substituent effects (e.g., nitro groups increase thermal stability) .

- Reaction Yields : Column chromatography purification in yields 10–37.5%, suggesting optimization via alternative solvents (e.g., acetone/hexane) or flash chromatography .

Best Practices for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.